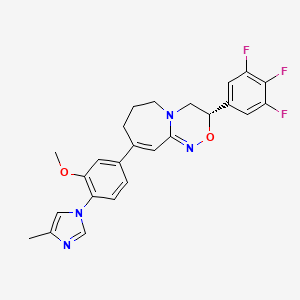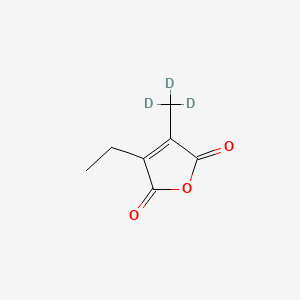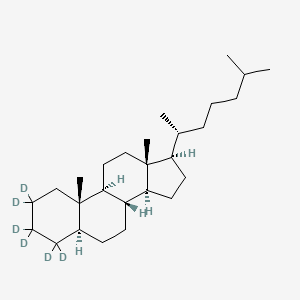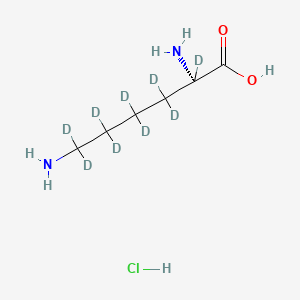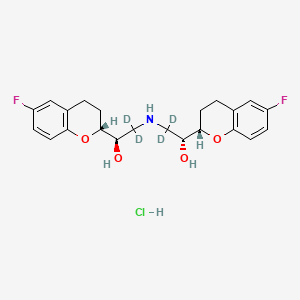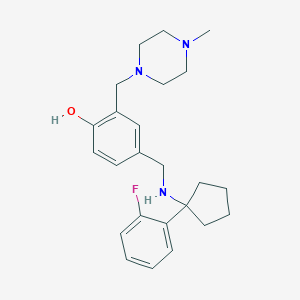
4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARN5187 is a lysosomotropic ligand for the nuclear receptor REV-ERB beta. It exhibits dual inhibitory activity toward REV-ERB-mediated transcriptional regulation and autophagy. This compound has shown significant cytotoxicity and induces apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
ARN5187 is synthesized through a multi-step process involving the reaction of a piperazinylmethylphenol compound with a fluorophenylcyclopentylamine derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of ARN5187 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ARN5187 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: ARN5187 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ARN5187. These products retain the core structure of the compound but exhibit different chemical properties .
Scientific Research Applications
ARN5187 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of REV-ERB-mediated transcriptional regulation and autophagy.
Biology: Employed in cellular studies to investigate its cytotoxic effects and apoptosis induction in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity and cytotoxicity.
Industry: Utilized in the development of new multifunctional anticancer agents
Mechanism of Action
ARN5187 exerts its effects by directly interacting with the ligand-binding domain of REV-ERB beta. It acts as an antagonist, inhibiting REV-ERB-mediated transcriptional repression. Additionally, ARN5187 disrupts lysosomal function and blocks autophagy at a late stage, leading to reduced cancer cell viability and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Shares similar lysosomotropic potency and autophagy inhibition effects but is less cytotoxic compared to ARN5187.
REV-ERB alpha ligands: Other ligands targeting REV-ERB alpha exhibit similar transcriptional regulation inhibition but differ in their cytotoxicity and autophagy inhibition profiles
Uniqueness
ARN5187 is unique due to its dual inhibitory activity toward REV-ERB-mediated transcriptional regulation and autophagy. This dual activity results in stronger cytotoxic effects and apoptosis induction in cancer cells compared to similar compounds .
Properties
Molecular Formula |
C24H32FN3O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C24H32FN3O/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3 |
InChI Key |
RMYLFPZPIDTXQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


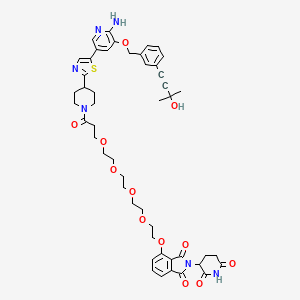
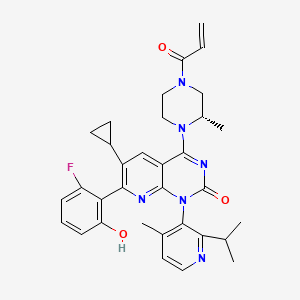
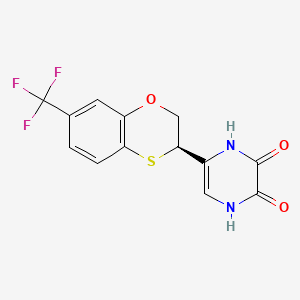
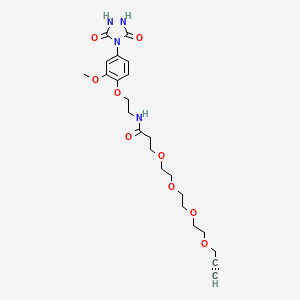
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
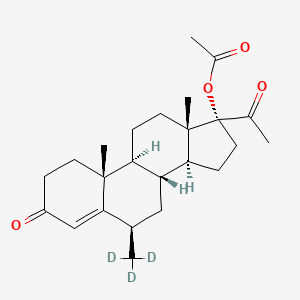
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
